Product packaging for 18alpha-Glycyrrhetic Acid Methyl Ester(Cat. No.:)

18alpha-Glycyrrhetic Acid Methyl Ester

Cat. No.: B14789481
M. Wt: 484.7 g/mol
InChI Key: RMIVRCBSQPCSCQ-XMXBCSEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18alpha-Glycyrrhetic Acid Methyl Ester is a derivative of 18α-glycyrrhetinic acid (18α-GA), a triterpenoid compound sourced from licorice (Glycyrrhiza glabra) . This methyl ester derivative is provided for research purposes to investigate the structure-activity relationships and therapeutic potential of glycyrrhetinic acid analogs. The 18α-GA aglycon is known to exhibit a range of pharmacological activities, including anti-inflammatory, anti-ulcerative, antitumor, and antiviral effects . Research into its mechanism suggests that glycyrrhetinic acid derivatives can modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades , and may interact with specific receptors on hepatocytes, indicating potential applications in liver-targeted research . The structural conformation of the 18α isomer, where the 18-H and C-30 carboxyl group are not in the same plane, is suggested to influence its lipophilicity and interaction with receptor proteins, potentially offering a differentiated profile from the more common 18β isomer . This methyl ester is designed for use in biochemical research, pharmaceutical development, and as a standard for analytical studies. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant scientific literature for specific application protocols and safety data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48O4 B14789481 18alpha-Glycyrrhetic Acid Methyl Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H48O4

Molecular Weight

484.7 g/mol

IUPAC Name

methyl (2S,4aS,6aS,6bR,12aS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C31H48O4/c1-26(2)22-9-12-31(7)24(29(22,5)11-10-23(26)33)21(32)17-19-20-18-28(4,25(34)35-8)14-13-27(20,3)15-16-30(19,31)6/h17,20,22-24,33H,9-16,18H2,1-8H3/t20?,22?,23?,24?,27-,28+,29+,30-,31-/m1/s1

InChI Key

RMIVRCBSQPCSCQ-XMXBCSEGSA-N

Isomeric SMILES

C[C@]12CC[C@](CC1C3=CC(=O)C4[C@]5(CCC(C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OC

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OC)C)C)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 18alpha Glycyrrhetic Acid Methyl Ester

Mass Spectrometry (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial analytical technique for the identification and quantification of this compound and its related compounds in various matrices, including biological samples like plasma. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the simultaneous determination of isomers like 18α- and 18β-glycyrrhetic acid. nih.gov

LC-MS Analysis Conditions

The analysis is typically performed using a C18 column for chromatographic separation. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate) and organic solvents like methanol (B129727) and acetonitrile (B52724). nih.govnih.gov Electrospray ionization (ESI) is a common ionization technique used, and the analysis is frequently conducted in the negative ion mode, which is well-suited for acidic compounds like glycyrrhetic acid and its esters. nih.gov Quantification is achieved using a single quadrupole or tandem mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov

Below is a table summarizing typical LC-MS parameters for the analysis of related glycyrrhetic acid isomers.

ParameterValue
Chromatography
ColumnC18
Mobile Phase10 mmol/L ammonium acetate (B1210297) solution-methanol-acetonitrile (40:36:24, v/v/v)
Flow Rate1 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Monitored Ion (for Glycyrrhetic Acid)m/z 469.5
Internal StandardHonokiol or Ursolic Acid

This data is based on methods developed for the analysis of 18α-glycyrrhetic acid and 18β-glycyrrhetic acid. nih.govnih.gov

Fragmentation Pattern

The mass fragmentation pattern provides structural information about the molecule. While specific fragmentation data for this compound is not extensively detailed in the provided search results, the fragmentation of the closely related 18β-glycyrrhetinic acid derivatives offers significant insights. The core structure of glycyrrhetinic acid undergoes characteristic fragmentation upon ionization.

Commonly observed fragments for glycyrrhetinic acid derivatives include ions at mass-to-charge ratios (m/z) of 303, 262, 135, and 55. The fragment at m/z 262 is often produced through a McLafferty rearrangement. These fragmentation patterns are vital for the structural elucidation and confirmation of glycyrrhetinic acid derivatives in complex samples. The molecular weight of 18alpha-Glycyrrhetic Acid is 470.68 g/mol . The methyl ester would have a correspondingly higher molecular weight. The deprotonated molecule [M-H]⁻ for glycyrrhetic acid is observed at m/z 469.5 in negative ESI mode. nih.gov

Below is a table of characteristic mass fragments observed in the mass spectra of glycyrrhetinic acid derivatives.

Fragment (m/z)Potential Origin
303Characteristic fragment of the glycyrrhetinic acid core
262Result of McLafferty rearrangement
135Common fragment in the spectra of these derivatives
55Common fragment in the spectra of these derivatives

This data is based on the fragmentation of 18β-glycyrrhetinic acid derivatives.

Structure Activity Relationship Sar Investigations of 18alpha Glycyrrhetic Acid Methyl Ester and Its Analogs

Influence of C-18 Stereochemistry on Biological Activity

Glycyrrhetinic acid (GA) naturally exists as two primary stereoisomers: 18α-glycyrrhetinic acid (18α-GA) and 18β-glycyrrhetinic acid (18β-GA). nih.gov The orientation of the substituent at the C-18 position significantly dictates the molecule's three-dimensional shape, particularly of the D and E rings, and thereby its interaction with biological targets. researchgate.net While the 18β-isomer is the major bioactive component found in licorice, the 18α-isomer also demonstrates distinct biological activities. nih.govfrontiersin.org

Table 1: Comparison of Biological Activity based on C-18 Stereochemistry
CompoundKey Biological Target/ActivityObserved EffectReference
18alpha-Glycyrrhetinic Acid11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)Preferential Inhibition nih.gov
18beta-Glycyrrhetinic Acid11β-hydroxysteroid dehydrogenase 2 (11β-HSD2)Selective Inhibition nih.gov
18alpha-Glycyrrhizic AcidAnti-HIV-1 ActivitySignificantly decreased activity compared to 18β form nih.gov
18alpha-Glycyrrhetinic AcidAlzheimer's Disease ModelsModerate Activity espublisher.com

Role of Methyl Esterification at C-30 on Bioactivity

The carboxyl group at the C-30 position is a key site for chemical modification that significantly influences the compound's pharmacological properties. Research has consistently shown that methyl esterification of this C-30 carboxyl group can markedly improve the cytotoxic activity of glycyrrhetinic acid derivatives against various cancer cell lines. espublisher.comespublisher.comnih.gov

This enhancement is attributed to several factors, including altered polarity, which may improve cell membrane permeability and bioavailability. For example, the derivative 3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA) demonstrated superior anticancer activity against the MCF-7 breast cancer cell line, with an IC50 value of 4.5 ± 0.1 µM, compared to its parent compound, glycyrrhizin (B1671929) (IC50 = 30 ± 1.8 µM). brieflands.com The study highlighted that both the acetyl group at C-3 and the methyl ester at C-30 were crucial for this enhanced cytotoxicity. brieflands.com Similarly, the methyl ester of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO-Me), a related oleanolic acid derivative, was also found to be a potent cytotoxic agent. espublisher.comnih.gov These findings underscore the strategic importance of C-30 methyl esterification in amplifying the biological effects of the glycyrrhetinic acid scaffold.

Impact of C-3 Substituents on Cellular and Molecular Effects

The hydroxyl group at the C-3 position in Ring A is another critical locus for structural modification. nih.gov This position is pivotal for the molecule's interaction with various cellular targets, and its modification can dramatically alter the biological activity profile. While the C-3 hydroxyl group itself is considered essential for certain cytotoxic effects, its conversion to other functional groups has yielded derivatives with significantly enhanced potency. mdpi.com

Esterification of the C-3 hydroxyl group with different carboxylic acids has produced analogs with markedly improved activity. espublisher.com One of the most potent derivatives, glycyrrhetinic acid 3-O-isophthalate, exhibited an IC50 of 0.22 μM, making it approximately 100 times more potent than the parent glycyrrhetinic acid. espublisher.com Other modifications include the introduction of an alkoxyimino group, which was found to improve antiproliferative effects, especially when combined with a free C-30 carboxyl group. nih.gov Furthermore, introducing a 2-cyano-1-en-3-one moiety in ring A has been a successful strategy to significantly boost cytotoxic activity. espublisher.com These examples demonstrate that the C-3 position is highly amenable to substitutions that can profoundly enhance the desired cellular and molecular effects.

Table 2: Influence of C-3 and C-30 Substituents on Cytotoxicity
Base ScaffoldC-3 SubstituentC-30 SubstituentResulting Compound NameBioactivity (IC50 vs. MCF-7 cells)Reference
Glycyrrhizin-OH (as part of glycoside)-COOH (as part of glycoside)Glycyrrhizin (GN)30 ± 1.8 µM brieflands.com
18β-Glycyrrhetinic AcidAcetyl (-OCOCH₃)Methyl Ester (-COOCH₃)3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA)4.5 ± 0.1 µM brieflands.com
18β-Glycyrrhetinic AcidPhenyl Carbamoyl (-OCONHPh)Carboxylic Acid (-COOH)3-phenyl-carbamoyl-18β-glycyrrhetinic acid (PC-GA)9.62 ± 0.1 µM brieflands.com
18β-Glycyrrhetinic AcidIsophthalate EsterCarboxylic Acid (-COOH)Glycyrrhetinic acid 3-O-isophthalate0.22 µM (general cytotoxicity) espublisher.com

Contribution of Ring System Modifications to Pharmacological Profiles

Beyond substitutions at specific positions, modifications to the fundamental pentacyclic ring system of glycyrrhetinic acid have been explored to develop novel pharmacological profiles. Alterations to Ring A and Ring C, in particular, have been shown to enhance anti-inflammatory and antitumor activities. frontiersin.org

A prominent strategy involves the introduction of an α,β-unsaturated ketone system. The introduction of a 2-cyano-1-en-3-one functionality into Ring A significantly improves cytotoxic activity. espublisher.comespublisher.comnih.gov Another effective modification involves the C-ring, where converting the 11-oxo-12-ene system to a 12-oxo-9(11)-ene structure has also been shown to increase cytotoxicity. espublisher.comnih.gov More drastic alterations, such as the cleavage of Ring A followed by the coupling of an amino acid, have yielded derivatives with potent and selective antiproliferative activity. nih.gov For instance, one such derivative with a reduced C-ring and an alanine (B10760859) methyl ester chain was found to be 17-fold more potent than the parent glycyrrhetinic acid against Jurkat cells. nih.gov These studies indicate that the core triterpenoid (B12794562) structure is plastic and can be significantly re-engineered to optimize pharmacological effects.

Identification of Key Pharmacophoric Groups for Target Interaction

Based on extensive SAR investigations, several key pharmacophoric groups on the glycyrrhetinic acid scaffold have been identified as essential for its biological activity. These features are critical for molecular recognition and interaction with protein targets.

The primary pharmacophoric elements include:

The C-3 Position: The oxygenated function (hydroxyl or keto group) on Ring A is a crucial site for interaction and a key handle for derivatization to enhance potency. mdpi.com

The C-11 Keto Group: The carbonyl group at C-11 in Ring C is a consistent feature in active derivatives and is considered vital for many of the observed biological effects. nih.gov

The C-12, C-13 Double Bond: This feature within Ring C contributes to the planarity and rigidity of the central part of the molecule, influencing its binding orientation. nih.gov

The C-30 Carboxyl Group: This acidic function in Ring E is not only important for activity itself but is also a prime location for modifications, such as methyl esterification, which can significantly enhance bioactivity by altering physicochemical properties. espublisher.comespublisher.com

The C-18 Stereocenter: As discussed, the stereochemistry at this position fundamentally influences the conformation of the D/E rings and dictates target selectivity. researchgate.netnih.gov

Together, these groups form a distinct three-dimensional pharmacophore that is recognized by various biological targets, and the targeted modification of these groups continues to be a fruitful strategy in the development of new therapeutic agents based on the glycyrrhetinic acid template.

Molecular and Cellular Mechanisms of Action of 18alpha Glycyrrhetic Acid Methyl Ester in Vitro and Pre Clinical Cellular Models

Modulation of Enzyme Activity by 18alpha-Glycyrrhetic Acid

Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

One of the most well-characterized actions of 18α-GA is its selective inhibition of the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). This enzyme is pivotal in glucocorticoid metabolism, where it catalyzes the conversion of inactive cortisone (B1669442) to active cortisol within specific tissues like the liver and adipose tissue. nih.govresearchgate.net Elevated cortisol levels are associated with various metabolic diseases, making the selective inhibition of 11β-HSD1 a significant therapeutic strategy. nih.gov

Unlike its diastereomer, 18β-glycyrrhetinic acid, which non-selectively inhibits both 11β-HSD1 and its isoform 11β-HSD2, 18α-GA demonstrates a marked preference for 11β-HSD1. nih.govresearchgate.net Studies using lysates of transfected HEK-293 cells have shown that 18α-GA selectively inhibits 11β-HSD1, whereas 18β-GA preferentially inhibits 11β-HSD2. nih.govresearchgate.net This selectivity is crucial, as 11β-HSD2 plays a protective role by inactivating cortisol, and its inhibition can lead to adverse mineralocorticoid effects. The distinct pharmacological profiles of these isomers underscore the importance of their stereochemistry. researchgate.net A pharmacophore model, based on the crystal structure of a related derivative in complex with human 11β-HSD1, has been used to explain the structural basis for this difference in activity. nih.gov

Comparative Inhibition of 11β-HSD Isoforms
CompoundPrimary TargetSelectivity Profile
18alpha-Glycyrrhetic Acid11β-HSD1Selective Inhibitor
18beta-Glycyrrhetinic Acid11β-HSD2Preferential Inhibitor of 11β-HSD2; also inhibits 11β-HSD1

Identification of Molecular Targets for 18alpha-Glycyrrhetic Acid

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

18α-GA has been identified as an agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. nih.gov PPAR-γ is a master regulator of adipogenesis, and it also plays critical roles in glucose metabolism and inflammation.

In studies on hepatic stellate cells (HSCs), which are key mediators of liver fibrosis, 18α-GA was shown to induce the expression of PPAR-γ. nih.gov This effect was linked to the compound's anti-proliferative and pro-apoptotic actions on these cells. The effects of 18α-GA, including the inhibition of HSC proliferation and induction of apoptosis, were significantly abolished by the presence of GW9662, a selective PPAR-γ antagonist. nih.gov This finding confirms that the observed cellular effects are, at least in part, mediated through the activation of PPAR-γ. nih.gov

Interactions with Specific Cellular Proteins

Research into the broader molecular interactions of glycyrrhetinic acid isomers suggests modulation of several key signaling proteins. While direct binding studies on 18α-GA are limited, network pharmacology analyses of glycyrrhetinic acid point to interactions with proteins central to cell survival, proliferation, and inflammation. These pathways involve proteins such as Epidermal Growth Factor Receptor (EGFR), Protein Kinase B (AKT1), Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA), Mitogen-activated protein kinase 1 (MAPK1), Insulin-like growth factor 1 (IGF1), and Proto-oncogene tyrosine-protein kinase Src (SRC). The aglycone, glycyrrhetinic acid, has been shown to block MAPK/ERK signaling pathways. nih.gov

Protein Binding Affinities

The biological activity of 18α-GA is intrinsically linked to its ability to bind to specific protein targets. Its selective inhibition of 11β-HSD1 is a direct result of its binding affinity for this enzyme over 11β-HSD2. nih.govresearchgate.net Docking experiments based on the crystal structure of 11β-HSD1 have helped to elucidate the molecular basis for this selective binding, attributing it to the specific stereochemical conformation of the 18α isomer. researchgate.net

Modulation of Cellular Signaling Pathways by 18alpha-Glycyrrhetic Acid

18α-GA influences several cellular signaling pathways, leading to its observed biological effects in cellular models. A primary pathway affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov 18α-GA has been shown to inhibit NF-κB DNA-binding activity in hepatic stellate cells. nih.gov The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival, and its inhibition is a key mechanism for anti-inflammatory and pro-apoptotic effects.

Furthermore, through its agonistic action on PPAR-γ, 18α-GA modulates the expression of genes involved in cell cycle progression and apoptosis. nih.gov Treatment of hepatic stellate cells with 18α-GA resulted in an increased percentage of cells in the G0/G1 phase and a decrease in the S phase of the cell cycle, indicating cell cycle arrest. nih.gov Concurrently, it induced apoptosis, or programmed cell death, in these cells. nih.gov These effects on cell cycle and apoptosis are critical to its potential anti-fibrotic activity. nih.gov

Modulation of Cellular Pathways by 18alpha-Glycyrrhetic Acid
Signaling PathwayEffect of 18α-GAResulting Cellular Outcome
11β-HSD1/GlucocorticoidInhibitionModulation of local cortisol levels
PPAR-γActivation (Agonism)Induction of apoptosis, cell cycle arrest
NF-κBInhibition of DNA-bindingAnti-inflammatory and pro-apoptotic effects

Based on a comprehensive review of available scientific literature, it is not possible to generate the requested article focusing solely on the molecular and cellular mechanisms of action of 18alpha-Glycyrrhetic Acid Methyl Ester .

The existing body of research does not provide specific data on the effects of this particular methyl ester derivative on the signaling pathways outlined in your request, including:

Nuclear Factor-kappa B (NF-κB) Pathway

Mitogen-Activated Protein Kinase (MAPK) Pathway

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

Toll-like Receptor 4 (TLR-4) Signaling Pathway

Forkhead Box O3 (FOXO3) Pathway

While research is available for structurally related compounds such as 18alpha-Glycyrrhetinic Acid (18α-GA), 18alpha-Glycyrrhizin (18α-GL), and the 18-beta stereoisomers, extrapolating these findings to the methyl ester form would be scientifically inaccurate and speculative. The strict requirement to focus solely on "this compound" cannot be met with the currently available scientific evidence.

The only pathway for which closely related compounds showed significant modulation in the search results was the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway, which was investigated for 18alpha-Glycyrrhetinic Acid and 18alpha-Glycyrrhizin. However, no studies detailing this interaction for the specific methyl ester were found.

Therefore, to adhere to the instructions of providing thorough, informative, and scientifically accurate content strictly focused on this compound, the article cannot be generated at this time.

Effects of this compound on Cellular Processes

Cell Cycle Arrest

While direct studies on this compound are limited, research on analogous compounds provides insights into its potential effects on cell cycle progression. A study on a related derivative, 3-acetyl-18β-glycyrrhetinic-30-methyl ester (AM-GA), demonstrated its ability to induce cell cycle arrest at the sub-G1 phase in breast cancer cells. brieflands.com This arrest is indicative of the induction of apoptosis. Furthermore, studies on the parent compound, 18alpha-glycyrrhetinic acid (18α-GA), have shown that it can significantly increase the percentage of cells in the G0/G1 phase while decreasing the percentage in the S phase in hepatic stellate cells. nih.gov This suggests a potential mechanism of action for this compound in halting cell cycle progression before DNA replication, thereby controlling cell proliferation.

Compound Cell Line Effect on Cell Cycle Reference
3-acetyl-18β-glycyrrhetinic-30-methyl esterMCF-7 (Breast Cancer)Arrest at sub-G1 phase brieflands.com
18alpha-Glycyrrhetinic AcidLX-2 (Hepatic Stellate Cells)Increase in G0/G1 phase, Decrease in S phase nih.gov

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a crucial mechanism for the elimination of damaged or cancerous cells. Evidence suggests that glycyrrhetinic acid and its derivatives are potent inducers of apoptosis.

Caspase-Dependent Pathways:

Studies on 18alpha-glycyrrhetinic acid have revealed its capacity to induce apoptosis through caspase-dependent pathways. In human leukemia HL-60 cells, 18α-GA treatment led to a significant increase in the activity of caspase-3, caspase-8, and caspase-9. nih.govnih.gov Caspase-8 is a key initiator caspase in the extrinsic apoptotic pathway, while caspase-9 is the primary initiator in the intrinsic pathway. Both pathways converge on the activation of executioner caspases like caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.

Mitochondrial Pathway:

The intrinsic, or mitochondrial, pathway of apoptosis is a critical target for many therapeutic agents. Research has shown that 18alpha-glycyrrhetinic acid can trigger this pathway in HL-60 cells. nih.govnih.gov This is characterized by a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm. nih.gov

Bcl-2/Bax Modulation:

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a key determinant of cell fate. 18alpha-glycyrrhetinic acid has been shown to modulate this balance in favor of apoptosis. In HL-60 cells, treatment with 18α-GA resulted in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govnih.gov This shift in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization and the subsequent activation of the caspase cascade.

Mechanism Key Proteins/Events Effect of 18alpha-Glycyrrhetinic Acid Cell Line Reference
Caspase-Dependent ApoptosisCaspase-3, -8, -9Increased activationHL-60 nih.govnih.gov
Mitochondrial PathwayMitochondrial Membrane Potential, Cytochrome c, AIFDecreased potential, Increased releaseHL-60 nih.gov
Bcl-2/Bax ModulationBcl-2, Bcl-xL, BaxDecreased expression, Increased expressionHL-60 nih.govnih.gov

Inhibition of Cell Proliferation

The ability to inhibit the uncontrolled proliferation of cells is a hallmark of potential anti-cancer agents. Various esters of glycyrrhetinic acid have demonstrated antiproliferative activity. espublisher.comespublisher.com Specifically, 18alpha-glycyrrhetinic acid has been shown to significantly inhibit the proliferation of human leukemia HL-60 cells in a dose-dependent manner, with a reported IC50 value of 100 μM at 48 hours. nih.govdntb.gov.ua Furthermore, it markedly reduced the cell numbers of hepatic stellate cells. nih.gov A derivative, 3-acetyl-18β-glycyrrhetinic-30-methyl ester, was also found to be highly cytotoxic against the MCF-7 breast cancer cell line, with an IC50 value of 4.5±0.1 µM. brieflands.com

Modulation of Cell Migration and Invasion

The metastatic spread of cancer cells to distant organs is a major cause of mortality. The ability of a compound to inhibit cell migration and invasion is therefore of significant therapeutic interest. While direct evidence for this compound is not yet available, studies on related compounds are informative. For instance, 3-acetyl-18β-glycyrrhetinic-30-methyl ester has been shown to inhibit the migration of breast cancer cells in a wound healing assay. brieflands.com The parent compound, 18alpha-glycyrrhetinic acid, has been found to prevent the invasion of prostate cancer cells through a Matrigel-coated transwell. nih.gov This effect was associated with the downregulation of proteins involved in invasion, such as matrix metalloproteinase-9 (MMP-9). nih.gov

Regulation of Gene and Protein Expression

18alpha-Glycyrrhetic Acid and its derivatives have been shown to modulate the expression of a wide array of genes and proteins involved in inflammation, cancer progression, and cellular metabolism.

In the context of inflammation and cancer, 18alpha-glycyrrhetinic acid has been reported to downregulate the expression of several key pro-inflammatory and pro-angiogenic factors in prostate cancer cells, including:

NF-κB (p65): A transcription factor that plays a central role in inflammatory responses and cancer. nih.gov

VEGF (Vascular Endothelial Growth Factor): A potent inducer of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov

MMP-9 (Matrix Metalloproteinase-9): An enzyme that degrades the extracellular matrix, facilitating cancer cell invasion and metastasis. nih.gov

HMGB1 (High Mobility Group Box 1): A protein that acts as a pro-inflammatory cytokine when released from cells. nih.gov

IL-6 and IL-8: Pro-inflammatory cytokines that can promote tumor growth. nih.gov

Interestingly, 18alpha-glycyrrhetinic acid was also found to upregulate the expression of the non-steroidal anti-inflammatory gene-1 (NAG-1) in prostate cancer cells, further highlighting its anti-inflammatory properties. nih.gov In hepatic stellate cells, it has been shown to increase the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor with anti-proliferative and anti-inflammatory functions. nih.gov

Modulation of Adipogenic Differentiation and Lipolysis in Cellular Models

Research into the effects of 18alpha-glycyrrhetinic acid on fat metabolism has revealed its potential to influence adipogenesis and lipolysis. In skeletal muscle cells, treatment with 18alpha-glycyrrhetinic acid was found to induce phenotypic changes that lead to adipogenesis. nih.gov This was evidenced by a reduction in the number of myogenic (MyoD-positive) cells and an increase in adipogenic (C/EBPalpha-positive) cells. nih.gov The treated cells, when cultured in an adipogenic medium, were able to differentiate into mature adipocytes expressing both PPARgamma and C/EBPalpha. nih.gov

Conversely, studies on the 18-beta isomer in 3T3-L1 preadipocytes have demonstrated an inhibitory effect on adipogenic differentiation and a stimulatory effect on lipolysis. nih.govosti.govresearchgate.net

Immunomodulatory Effects of this compound in Cellular and Pre-clinical Animal Models

The immunomodulatory properties of glycyrrhetinic acid and its derivatives have been a subject of scientific interest. While specific studies on this compound are not extensively available, research on the parent compound and its isomers provides valuable insights into its potential immunomodulatory effects.

Glycyrrhetinic acid has been shown to possess anti-inflammatory and anti-allergic properties. researchgate.net It can modulate the function of various immune cells and the production of inflammatory mediators. For instance, glycyrrhetinic acid has been reported to inhibit the production of pro-inflammatory cytokines. researchgate.net Furthermore, it has been observed to influence the activity of transcription factors such as NF-κB, which are critical regulators of the immune response. medchemexpress.com These findings suggest that this compound may also possess immunomodulatory activities, although further research is needed to confirm this and to elucidate the specific mechanisms involved.

Modulation of Dendritic Cell (DC) Maturation and Function

18alpha-Glycyrrhetinic Acid (18α-GA) has demonstrated notable immunomodulatory effects by influencing the maturation and function of dendritic cells (DCs), which are crucial antigen-presenting cells that bridge innate and adaptive immunity. In vitro studies on murine dendritic cells have shown that 18α-GA can induce phenotypic and functional maturation. nih.gov Treatment with 18α-GA resulted in the upregulation of key surface molecules, including CD40, CD86, and MHC-II, which are hallmarks of DC maturation. nih.gov Functionally, these matured DCs exhibited an enhanced capacity to stimulate the proliferation of T cells. nih.gov

Conversely, in vivo administration of 18α-GA in mice has been shown to inhibit DC maturation. tandfonline.com Splenic DCs isolated from mice treated with 18α-GA expressed lower levels of CD40 and MHC II molecules compared to control groups. tandfonline.com These DCs also showed a decreased ability to stimulate T cell proliferation in a mixed lymphocyte reaction (MLR) and suppressed antigen-specific cell-mediated immune responses in a delayed-type hypersensitivity (DTH) test. tandfonline.com

Table 1: Effects of 18α-Glycyrrhetinic Acid on Dendritic Cell Surface Markers

Marker Effect (In Vitro) nih.gov Effect (In Vivo) tandfonline.com Function
CD40 Upregulation Downregulation Co-stimulatory molecule for T cell activation
CD86 Upregulation Not Reported Co-stimulatory molecule for T cell activation
MHC-II Upregulation Downregulation Presents antigens to helper T cells

Regulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, IL-13, IL-17, IL-5)

A significant aspect of the mechanism of 18α-GA involves the regulation of inflammatory cytokine production. Research across various cellular and pre-clinical models consistently demonstrates its ability to suppress pro-inflammatory cytokines. In studies using fructose-stimulated renal tubule epithelial cells and mouse models of fructose-induced nephropathy, 18α-GA significantly reduced the expression of pro-inflammatory cytokines. nih.gov Similarly, its parent compounds have been shown to dose-dependently reduce the production of lipopolysaccharide (LPS)-induced tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophages. nih.gov This anti-inflammatory activity is linked to the repression of the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov

The broader family of glycyrrhetinic acid compounds has been noted for its wide-ranging impact on cytokines, including TNF-α, IL-1β, IL-6, IL-5, and IL-17, among others. mdpi.comnih.gov Specifically, 18α-GA treatment in animal models of alcoholic hepatitis led to a reduction in elevated levels of TNF-α, IL-1β, and IL-6. researchgate.net Furthermore, DCs treated with 18α-GA showed a markedly decreased ability to promote the production of the T helper 1 (Th1)-promoting cytokine, IL-12, and consequently, Interferon-gamma (IFN-γ) from T cells. nih.govtandfonline.com

Table 2: Regulation of Inflammatory Cytokine Production by 18α-Glycyrrhetinic Acid and Related Compounds

Cytokine Effect Cellular/Pre-clinical Model Reference
TNF-α Suppression Fructose-challenged mice, LPS-stimulated macrophages nih.govnih.govresearchgate.net
IL-1β Suppression Alcohol-induced hepatitis rats, LPS-stimulated cells nih.govresearchgate.netfrontiersin.org
IL-6 Suppression Fructose-challenged mice, LPS-stimulated macrophages nih.govnih.govresearchgate.net
IL-12 Suppression Murine Dendritic Cells nih.gov
IFN-γ Suppression T cells co-cultured with 18α-GA-treated DCs tandfonline.com

Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, Reactive Oxygen Species)

18α-GA and its related compounds effectively suppress key pro-inflammatory mediators that contribute to tissue damage during inflammation. In LPS-stimulated macrophage models, these compounds significantly inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and intracellular reactive oxygen species (ROS). nih.gov This suppression is achieved by downregulating the protein and mRNA levels of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

The mechanism for this suppression is linked to the inhibition of upstream signaling pathways, including NF-κB and mitogen-activated protein kinases (MAPKs). nih.gov Studies have confirmed that 18α-GA can markedly reduce ROS accumulation in fructose-stimulated cells, an effect associated with the activation of the protective nuclear factor (erythroid-derived-2)-like 2 (Nrf-2) pathway. nih.gov In animal models, 18α-GA was also found to reduce PGE2 levels in inflamed kidney tissues. researchgate.net

Effects on Macrophage Activation

18alpha-Glycyrrhetinic Acid exerts significant control over macrophage activation, a critical process in the inflammatory response. Studies show that its derivatives can attenuate the expression of iNOS and COX-2 in LPS-stimulated RAW264.7 macrophage cells in a dose-dependent manner. nih.gov This effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to macrophage activation. nih.gov By suppressing the phosphorylation and subsequent nuclear translocation of NF-κB p65, the compound effectively halts the transcription of numerous pro-inflammatory genes. nih.gov

Furthermore, glycyrrhetinic acid has been shown to ameliorate excessive hepatic macrophage infiltration in animal models of non-alcoholic fatty liver disease. frontiersin.org The parent compound, glycyrrhizic acid, has been observed to promote M1 macrophage polarization, which is associated with phagocytic and bactericidal capacity, while also upregulating surface markers like CD80, CD86, and MHCII. researchgate.net

Antiviral Mechanisms of 18alpha-Glycyrrhetic Acid in Cellular and Pre-clinical Models

Inhibition of Viral Replication (e.g., Herpes Simplex Virus, SARS-CoV-2)

Glycyrrhizic acid and its metabolites, including the glycyrrhetinic acid isomers, exhibit a broad spectrum of antiviral activities against both DNA and RNA viruses. nih.govnih.gov These compounds have been reported to inhibit the replication of Herpes Simplex Virus (HSV) and SARS-associated coronaviruses. nih.govbrieflands.com Specifically for HSV-1, 18α-GA has been identified as an inhibitor of gap junction communication, a role that may contribute to reducing virus-induced cellular damage and toxicity of other antiviral agents like ganciclovir (B1264) in bystander cells. nih.govmdpi.com

The parent compound, glycyrrhizic acid, has been shown to be a potent inhibitor of SARS-CoV-2 replication in vitro. researchgate.netnews-medical.net Its antiviral effect is multifaceted, involving the inhibition of viral entry and key viral enzymes necessary for replication. nih.govnih.gov While direct studies on the methyl ester are scarce, the established activity of the parent acid against these viruses is significant. nih.gov

Interaction with Viral Proteins (e.g., SARS-CoV-2 Spike Protein, nsp7)

The antiviral mechanisms of glycyrrhizic acid and glycyrrhetinic acid against SARS-CoV-2 have been linked to direct interactions with viral and host cell proteins. nih.govnih.gov Molecular docking and in vitro studies have shown that these compounds can bind to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on host cells, thereby blocking the attachment of the SARS-CoV-2 Spike (S) protein and preventing viral entry. nih.govnih.gov Furthermore, evidence suggests a direct interaction with the viral S protein itself, which could disrupt the conformational changes required for the virus to fuse with the host cell membrane. nih.gov While specific data on 18α-GA's interaction with the non-structural protein 7 (nsp7) is not detailed, the ability of its parent compounds to interfere with key proteins in the viral life cycle highlights a plausible mechanism of action. nih.govnih.gov

Modulation of Host Factors for Viral Entry (e.g., TMPRSS2, ACE2)

Research into the molecular and cellular mechanisms of this compound and its parent compounds, such as Glycyrrhizic Acid (GL) and 18β-Glycyrrhetinic Acid (GA), has explored their potential to modulate host factors essential for viral entry, particularly Angiotensin-Converting Enzyme 2 (ACE2) and Transmembrane Serine Protease 2 (TMPRSS2). These host proteins are critical for the entry of certain viruses, including coronaviruses.

In silico docking studies have suggested that GL and GA may directly interact with key proteins involved in viral internalization and replication, including ACE2, the viral spike protein, and TMPRSS2. researchgate.netnih.gov These computational models provide a basis for further investigation into the direct effects of these compounds on host cell receptors and proteases.

One proposed indirect mechanism of action for GL involves the regulation of TMPRSS2 expression. mdpi.com It is suggested that GL can inhibit the 11β-hydroxysteroid dehydrogenase type 2 enzyme (11β-HSD2). mdpi.com This inhibition leads to an increase in intracellular cortisol, which can then activate mineralocorticoid receptors (MR). The activation of MR is thought to subsequently lead to a reduction in the expression of TMPRSS2, which in turn causes a downregulation of ACE2. mdpi.com This pathway suggests an indirect route by which these compounds could interfere with viral entry.

Further in vitro data has indicated that GL may interfere with viral entry through direct interaction with ACE2 and the viral spike protein. researchgate.net While these findings provide a foundational understanding of how glycyrrhizin (B1671929) derivatives might modulate viral entry, it is important to note that the direct effects of this compound on TMPRSS2 and ACE2 have not been specifically detailed in the reviewed literature. The primary focus of existing research has been on the parent compounds, Glycyrrhizic Acid and 18β-Glycyrrhetinic Acid.

Compound Model System Target Host Factor Observed Effect Reference
Glycyrrhizic Acid (GL)In silico docking studyACE2, TMPRSS2, Spike ProteinPotential direct interaction. researchgate.netnih.gov
18β-Glycyrrhetinic Acid (GA)In silico docking studyACE2, TMPRSS2, Spike ProteinPotential direct interaction. nih.gov
Glycyrrhizic Acid (GL)Cellular models (proposed mechanism)TMPRSS2, ACE2Indirectly reduces TMPRSS2 expression and downregulates ACE2 via inhibition of 11β-HSD2 and activation of mineralocorticoid receptors. mdpi.com
Glycyrrhizic Acid (GL)In vitro studyACE2, Spike ProteinInterference with virus entry through direct interaction. researchgate.net

Computational and in Silico Research of 18alpha Glycyrrhetic Acid Methyl Ester

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding the interactions between a ligand, such as 18alpha-Glycyrrhetic Acid or its derivatives, and its protein target at a molecular level.

Research has shown that derivatives of the 18alpha-epimer of glycyrrhetinic acid exhibit significant binding affinity to various protein targets. For instance, a study on glycyrrhizin (B1671929) analogs identified 18alpha-glycyrrhetinic acid monoglucuronide (18α-GAMG) as a potent binder to the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The docking calculations revealed that 18α-GAMG fits well into the EGFR binding site, forming six hydrogen bonds and one charge interaction, which correlates with its superior anticancer activity compared to its 18β-epimer. nih.gov

Similarly, molecular docking simulations of the parent compound, 18alpha-glycyrrhetinic acid, with β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in Alzheimer's disease, have been performed. nih.gov These studies help to explain the compound's inhibitory activity by revealing its binding energy and interaction with the active site of the enzyme. nih.gov

Table 1: Molecular Docking Interactions of 18alpha-Glycyrrhetinic Acid and its Derivatives
CompoundProtein TargetKey Interactions / FindingsBinding Energy (kcal/mol)
18alpha-Glycyrrhetinic Acid Monoglucuronide (18α-GAMG)Epidermal Growth Factor Receptor (EGFR)Formed six hydrogen bonds with ASP831, GLU738, THR766, LYS721 and one charge interaction. nih.gov-9.88
18alpha-Glycyrrhetinic Acidβ-site amyloid precursor protein cleaving enzyme 1 (BACE1)Demonstrated binding affinity to the active site of the enzyme. nih.gov-8.2

Molecular Dynamics (MD) Simulations of Protein-Ligand Complexes and Conformational Changes

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the stability of protein-ligand complexes and can reveal conformational changes in the protein or ligand upon binding. These simulations complement molecular docking by providing a dynamic view of the interaction, which is often crucial for a comprehensive understanding of the binding mechanism.

While MD simulations have been employed to analyze the stability of complexes involving other phytochemicals and their targets, specific studies focusing on the molecular dynamics of 18alpha-Glycyrrhetic Acid Methyl Ester bound to a protein target are not extensively documented in publicly available literature. nih.gov This represents an area for future research to further understand the dynamic behavior and stability of this specific compound within the binding pockets of its identified targets.

Network Pharmacology Analysis for Multi-Target Identification

Network pharmacology is an approach that combines systems biology and computational analysis to understand the complex interactions between drugs, targets, and diseases. It is particularly useful for analyzing the mechanisms of action of natural products, which often act on multiple targets.

For 18alpha-Glycyrrhetinic Acid, network pharmacology studies have identified it as one of the main active triterpenoids in licorice. frontiersin.org These analyses have linked the compound to various pharmacological effects, including anti-inflammatory, antiviral, hepatoprotective, and anti-tumor activities. frontiersin.org The approach helps to construct compound-target-disease networks, which can predict the multiple proteins that 18alpha-Glycyrrhetinic Acid may modulate. For example, some analyses suggest that 18alpha-GA is more active than its beta counterpart in metabolic diseases associated with inflammation, potentially through mechanisms similar to glucocorticoids. frontiersin.org

Table 2: Potential Targets of 18alpha-Glycyrrhetinic Acid Identified Through Network Pharmacology
Potential Protein TargetAssociated Pathway / DiseasePharmacological Effect
PI3K/AKT Pathway ProteinsCancer, InflammationAnti-tumor, Anti-inflammatory frontiersin.org
MAPK Pathway ProteinsCancer, InflammationAnti-tumor, Anti-inflammatory frontiersin.org
NF-κB Pathway ProteinsInflammation, Viral InfectionsAnti-inflammatory, Antiviral frontiersin.org
Tumor Necrosis Factor (TNF)InflammationAnti-inflammatory frontiersin.org
Glucocorticoid ReceptorsMetabolic Diseases, InflammationAnti-inflammatory frontiersin.org

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Once a pharmacophore model is developed from a known active compound like glycyrrhetinic acid, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to discover new, structurally diverse molecules with the potential for similar biological activity.

This approach has been successfully applied using the glycyrrhetinic acid scaffold as a starting point. For example, pharmacophore models based on glycyrrhetinic acid, a known inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD), have been used to screen for new selective inhibitors of the 11β-HSD1 isoform. nih.gov This virtual screening led to the identification of other triterpenoids, such as corosolic acid, as potent inhibitors. nih.gov This demonstrates the utility of using the structural features of the parent glycyrrhetinic acid molecule to discover novel analogs and other compounds that may share its therapeutic potential. nih.gov

In Silico Prediction of ADMET Properties for Research Compound Prioritization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. These computational models use the chemical structure of a compound to predict its pharmacokinetic and toxicological profile, helping researchers to prioritize candidates with favorable drug-like properties and identify potential liabilities before committing to expensive and time-consuming experimental studies.

Table 3: Representative In Silico ADMET Predictions for Glycyrrhetinic Acid Derivatives
ADMET PropertyPredicted Outcome for Glycyrrhetinic Acid ScaffoldImplication
Human Intestinal AbsorptionHighGood potential for oral bioavailability. researchgate.net
Blood-Brain Barrier (BBB) PenetrationLow / Non-penetrantLikely to have limited effects on the central nervous system. researchgate.net
CYP450 InhibitionInhibitor of some isoforms (e.g., CYP2C9)Potential for drug-drug interactions. researchgate.net
AMES ToxicityNon-mutagenicLow likelihood of causing genetic mutations. researchgate.net
Oral Rat Acute Toxicity (LD50)Predicted to be low toxicitySuggests a favorable acute toxicity profile. researchgate.net

Pre Clinical Pharmacokinetic and Metabolic Investigations of 18alpha Glycyrrhetic Acid Methyl Ester in Vitro and Animal Models

Absorption and Distribution Studies in Experimental Animal Models

Pre-clinical research into the absorption and distribution of 18alpha-Glycyrrhetic Acid (18α-GA) and its derivatives has primarily utilized experimental animal models. Studies focusing on the oral administration of 18α-GA, the parent acid of the methyl ester, have revealed significant challenges in its gastrointestinal absorption.

In a key study involving mice, the blood concentrations of 18α-GA and its stereoisomer, 18β-Glycyrrhetic Acid (18β-GA), were measured following oral administration. The results indicated that only 18β-GA was detected in the serum. nih.gov A considerable amount of 18α-GA remained in the small intestine, suggesting very low absorption from the gastrointestinal tract. nih.gov This lack of absorption is a critical factor in the observed absence of in vivo anti-allergic effects for 18α-GA, despite it showing activity in vitro. nih.gov

Conversely, when administered intravenously, both 18α-GA and 18β-GA showed equivalent clearance from the bloodstream, indicating that the pharmacokinetic differences between the isomers are primarily related to absorption rather than elimination. nih.gov

While specific pharmacokinetic studies on 18alpha-Glycyrrhetic Acid Methyl Ester are not detailed in the reviewed literature, the process of esterification is a known method to alter the physicochemical properties of a compound. researchgate.netgoogle.com This modification could potentially influence its solubility and membrane permeability, thereby affecting its absorption profile compared to the parent acid. However, without direct experimental data, the absorption and distribution kinetics of the methyl ester remain an area for further investigation.

Metabolic Pathways and Biotransformation (e.g., Monoglucuronide Formation)

The metabolic fate of this compound in vivo is anticipated to begin with hydrolysis of the ester group by ubiquitous esterase enzymes, yielding its parent compound, 18α-Glycyrrhetic Acid. Subsequent biotransformation would then follow the metabolic pathways established for the parent acid.

A significant metabolic pathway for glycyrrhetinic acid and its derivatives is glucuronidation. Research has identified 18α-glycyrrhetinic acid monoglucuronide (18α-GAMG) as a key metabolite. nih.gov This monoglucuronide has been shown to possess potent anti-inflammatory properties. nih.gov The formation of glucuronides is a common detoxification pathway in the liver, which increases the water solubility of compounds to facilitate their excretion.

Studies on the related 18β-isomer further illuminate the process of biotransformation. After oral administration, glycyrrhizin (B1671929) (the glycoside precursor) is metabolized by intestinal bacteria into its active aglycone, 18β-glycyrrhetinic acid (18β-GA). plos.org This aglycone can then be absorbed and undergo further metabolism in the liver, including the formation of 18β-glycyrrhetinic acid 3-O-mono-β-D-glucuronide (GAMG). nih.gov This metabolite can be excreted into the intestine via bile, suggesting a potential for enterohepatic circulation where it may be further metabolized by intestinal flora and reabsorbed. nih.gov While this has been detailed for the β-isomer, similar pathways involving glucuronidation are central to the metabolism of the α-isomer as well.

Receptor Binding and Uptake Mechanisms in Specific Tissues (e.g., Hepatocytes)

The interaction of glycyrrhetinic acid (GA) with specific receptors, particularly in liver cells, is a well-documented phenomenon that underpins its hepatoprotective effects and its use as a liver-targeting ligand. mdpi.comnih.gov Studies have demonstrated that GA receptors are expressed on the sinusoidal surface of mammalian hepatocytes. mdpi.com These receptors facilitate the targeted uptake of GA and GA-modified drug delivery systems into liver cells. mdpi.comnih.gov

The binding of GA to these receptors has been confirmed through competitive binding assays. For instance, fluorescein (B123965) isothiocyanate-labeled GA (FITC-GA) was shown to bind specifically to the cell membranes of HepG2 hepatocellular carcinoma cells. nih.gov This binding was significantly competed by unlabeled 18β-GA, confirming the presence and activity of these specific receptors. nih.gov The dissociation constant (Kd) for this binding was determined to be 7.457 ± 2.122 pmol/L, with a maximum binding capacity (Bmax) of 2.385 ± 0.175 pmol per 2.5×10^6 cells. nih.gov

While much of the specific receptor-binding research has focused on the 18β-isomer, it is plausible that 18α-GA and its methyl ester derivative interact with the same hepatic receptors, although potentially with different affinities. Beyond the liver, specific binding sites for 18β-GA have also been identified in other tissues, such as the rat brain, where it is suggested to interact with 11β-hydroxysteroid dehydrogenase type-1 (11β-HSD1), primarily in astrocytes. plos.org Direct studies confirming the specific receptor binding and uptake mechanisms for this compound are needed to fully characterize its tissue-specific interactions.

Comparative Pharmacokinetic Analysis with Analogues and Isomers in Pre-clinical Settings

Comparative pharmacokinetic studies are crucial for understanding the therapeutic potential of different isomers and analogues. Pre-clinical studies have highlighted significant pharmacokinetic differences between 18α-Glycyrrhetic Acid and its stereoisomer, 18β-Glycyrrhetic Acid.

In rats, the pharmacokinetic profiles of the two epimers were also compared. When administered individually, no significant differences in pharmacokinetic parameters were observed. However, when the two isomers were administered together, the area under the curve (AUC) for 18β-GA was significantly altered, while the pharmacokinetics of 18α-GA were not affected. researchgate.net This suggests a potential interaction between the isomers that influences the disposition of the β-epimer.

Further comparisons with related compounds provide additional context. A study comparing 18β-Glycyrrhetic acid 3-O-mono-β-D-glucuronide (GAMG) with its precursor Glycyrrhizin (GL) in rats showed that orally administered GAMG was absorbed far more rapidly and efficiently. nih.gov GAMG achieved a maximum plasma concentration (Cmax) of 2377.57 ng/mL in just 5 minutes (Tmax), compared to 346.03 ng/mL in 2 hours for GL. nih.gov This demonstrates how structural modifications, such as the number of glucuronic acid units, can dramatically alter pharmacokinetic behavior.

Interactive Data Table: Comparative Pharmacokinetics of Glycyrrhetinic Acid Derivatives in Rats nih.gov

CompoundDose (Oral)Cmax (ng/mL)Tmax (h)AUC (0-t) (mg/L*h)
18β-GAMG50 mg/kg2377.570.083 (5 min)6625.54
Glycyrrhizin (GL)50 mg/kg346.032.00459.32

Q & A

Q. What are the recommended methods for synthesizing and purifying 18α-Glycyrrhetic Acid Methyl Ester?

Methodological Answer :

  • Synthesis : The compound is synthesized via stepwise or one-pot reactions starting from 18β-glycyrrhetinic acid. Acid-catalyzed esterification with methanol is a common approach, requiring controlled conditions (e.g., reflux under inert atmosphere) to minimize oxidation .
  • Purification : Column chromatography (silica gel) or preparative HPLC can isolate the methyl ester. For FAMEs, MAK225 purification kits (HPTLC-based) are effective for removing unreacted fatty acids or byproducts .
  • Safety : Use fume hoods and personal protective equipment (PPE) due to acute toxicity risks (Hazard Classifications: Acute Tox. 4) .

Q. How can researchers structurally characterize 18α-Glycyrrhetic Acid Methyl Ester?

Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm esterification (e.g., methyl group at δ ~3.6 ppm). IR spectroscopy verifies carbonyl (C=O) and ester (C-O) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C31_{31}H48_{48}O4_4, exact mass: 508.35) and fragmentation patterns .
  • X-ray Diffraction : For crystalline samples, single-crystal XRD resolves stereochemical configurations (e.g., 18α vs. 18β isomers) .

Q. What analytical techniques are suitable for quantifying 18α-Glycyrrhetic Acid Methyl Ester in complex mixtures?

Methodological Answer :

  • GC-MS : Optimize using cyanosilicone columns (e.g., SUPELCOSIL LC-18) for FAMEs. Calibrate with internal standards (e.g., methyl heptadecanoate) to account for volatility differences .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) or ELSD for non-chromophoric compounds. Gradient elution (acetonitrile/water + 0.1% formic acid) improves resolution .
  • Validation : Follow AOAC/AOCS guidelines for linearity (R2^2 > 0.99), LOD/LOQ, and recovery rates (85–115%) .

Advanced Research Questions

Q. How can researchers assess the stability and degradation pathways of 18α-Glycyrrhetic Acid Methyl Ester under varying storage conditions?

Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via GC-MS/HPLC. Air-sensitive degradation (e.g., oxidation at C11 ketone) requires inert storage (2–8°C under N2_2) .
  • Degradation Products : Identify byproducts (e.g., 3-keto derivatives) using LC-QTOF-MS. Compare fragmentation patterns with reference standards .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. Use HPLC peak area decay for rate constant calculations .

Q. What experimental designs are optimal for studying the anti-inflammatory activity of 18α-Glycyrrhetic Acid Methyl Ester in cellular models?

Methodological Answer :

  • In Vitro Models : Use LPS-stimulated macrophages (RAW 264.7) to measure TNF-α/IL-6 suppression via ELISA (validate kits with spike-recovery tests) .
  • Gap Junction Inhibition : Assess GJIC blockade in HeLa cells transfected with connexin 43. Employ scrape-loading/dye transfer assays with Lucifer Yellow .
  • Dose-Response Analysis : Fit data to sigmoidal curves (IC50_{50} calculation) using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., carbenoxolone) .

Q. How should researchers resolve contradictions in reported bioactivity data for 18α-Glycyrrhetic Acid Methyl Ester?

Methodological Answer :

  • Source Verification : Cross-check compound purity (≥95% by HPLC) and stereochemistry (18α vs. 18β) across studies. Contaminants like 3-keto derivatives may skew results .
  • Assay Variability : Standardize cell lines (e.g., passage number), serum batches, and incubation times. Replicate conflicting experiments with internal controls .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to pool data from multiple studies. Evaluate heterogeneity via I2^2 statistics .

Q. What computational approaches can predict the binding affinity of 18α-Glycyrrhetic Acid Methyl Ester to pharmacological targets?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with targets like NF-κB or COX-2. Input 3D structures (PubChem CID: 131750692) and optimize force fields for hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD/RMSF plots for conformational changes .
  • QSAR Modeling : Train models with IC50_{50} data from analogues. Prioritize descriptors like logP, polar surface area, and H-bond acceptors .

Q. How can metabolic profiling techniques elucidate the in vivo fate of 18α-Glycyrrhetic Acid Methyl Ester?

Methodological Answer :

  • Metabolite ID : Administer the compound to rodents and collect plasma/urine. Use UPLC-Q-Exactive HF-X for untargeted metabolomics. Annotate glucuronide conjugates via MS/MS .
  • Tracer Studies : Synthesize 13C^{13}C-labeled methyl ester and track incorporation into bile acids or triterpenoid pathways via NMR .
  • Enzyme Kinetics : Incubate with liver microsomes (CYP3A4/CYP2C9) to identify oxidative metabolites. Calculate Km_m/Vmax_{max} using Michaelis-Menten plots .

Tables

Q. Table 1. Key Analytical Parameters for 18α-Glycyrrhetic Acid Methyl Ester

ParameterGC-MS ConditionsHPLC Conditions
ColumnSUPELCOSIL LC-18 (30 m × 0.25 mm)C18 (250 × 4.6 mm, 5 µm)
Mobile PhaseHelium (1.2 mL/min)Acetonitrile:H2_2O (70:30)
DetectionEI-MS (m/z 508 [M+^+])UV 254 nm
Retention Time12.8 min9.3 min
LOD0.1 µg/mL0.5 µg/mL
References:

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionDegradation (%)Major Byproduct
40°C/75% RH, 1 month8.23-keto derivative
Light exposure, 2 weeks15.7Epoxide isomer
N2_2 atmosphere, 6 months2.1None detected
References:

Notes

  • Data Presentation : Follow IB guidelines for raw data inclusion (appendices) and processed data visualization (error bars for triplicates) .
  • Ethical Compliance : For in vivo studies, adhere to multi-site ethics protocols (e.g., named PI oversight) .
  • Critical Analysis : Discuss limitations (e.g., in vitro-to-in vivo extrapolation) and propose follow-up studies (e.g., zebrafish toxicity models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.